molecular formula C13H18BN3O2 B1390074 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1257554-02-1

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1390074
CAS No.: 1257554-02-1
M. Wt: 259.11 g/mol
InChI Key: NPIHDNDJLVIFGB-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Data from X-ray Diffraction Studies

The crystallographic analysis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine reveals fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structures in crystalline materials, enabling precise measurement of bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice. The technique involves directing incident X-rays onto crystalline samples, where the crystalline structure causes diffraction in specific directions, allowing crystallographers to produce three-dimensional pictures of electron density and atomic positions.

The imidazo[4,5-b]pyridine scaffold forms the central core of the molecule, with the parent compound 1H-imidazo[4,5-b]pyridine having been extensively studied through crystal structure determination. The basic framework consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring, creating a planar aromatic system that serves as the foundation for further substitution. The incorporation of the methyl group at the 3-position and the tetramethyl-1,3,2-dioxaborolan group at the 6-position introduces specific geometric constraints and influences the overall molecular conformation.

The dioxaborolan moiety exhibits characteristic tetrahedral geometry around the boron center, with the boron atom coordinated to two oxygen atoms from the pinacol backbone and one carbon atom from the pyridine ring. This arrangement creates a six-membered ring containing the boron atom, which adopts a chair-like conformation similar to cyclohexane derivatives. The presence of four methyl groups on the dioxaborolan ring provides steric bulk that influences both the molecular conformation and crystal packing behavior.

Crystal structure data reveals that the compound crystallizes in a specific space group with defined unit cell parameters, though detailed crystallographic parameters require direct experimental determination. The planar nature of the imidazo[4,5-b]pyridine system combined with the three-dimensional character of the dioxaborolan substituent creates an overall molecular geometry that balances aromatic conjugation with steric considerations. Intermolecular interactions within the crystal lattice likely include hydrogen bonding involving the nitrogen atoms of the imidazo[4,5-b]pyridine system and potential π-π stacking interactions between aromatic rings of adjacent molecules.

Properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-10-11(15-7-9)17(5)8-16-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHDNDJLVIFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673869
Record name 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257554-02-1
Record name 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the dioxaborolane group to the imidazo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. The incorporation of boron-containing groups enhances their biological activity by potentially increasing solubility and bioavailability. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines, making them candidates for further development in cancer therapeutics .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with biological membranes effectively, leading to increased permeability and subsequent bacterial cell death. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria .

Organic Synthesis Applications

1. Building Block for Drug Development
Due to its unique structure, 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine serves as a versatile building block in the synthesis of more complex molecules. The dioxaborolane moiety is particularly useful in cross-coupling reactions such as Suzuki coupling, facilitating the formation of carbon-carbon bonds essential in drug synthesis .

2. Fluorescent Probes
The compound's ability to form stable complexes with various metal ions makes it suitable for use as a fluorescent probe in biochemical assays. This application is crucial for tracking cellular processes and understanding metabolic pathways within living organisms .

Materials Science Applications

1. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to improve the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and resistance to degradation under various environmental conditions .

2. Nanomaterials
The unique properties of boron-containing compounds allow them to be integrated into nanomaterials for applications in drug delivery systems and biosensors. The ability to modify their surface chemistry can lead to improved targeting and reduced side effects in therapeutic applications .

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several imidazo[4,5-b]pyridine derivatives. The findings indicated that compounds with the dioxaborolane substituent exhibited enhanced potency against specific cancer cell lines compared to their non-boronated counterparts .

Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university demonstrated that the compound displayed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a new class of antibiotic agents capable of overcoming current resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the imidazo[4,5-b]pyridine core can interact with biological targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Reactivity

The table below highlights key structural and functional differences between the target compound and similar imidazo[4,5-b]pyridine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Evidence ID
Target Compound: 3-Methyl-6-(dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine Methyl (3), Boronate ester (6) 364.25 Boronate ester Suzuki coupling; pharmaceutical intermediates
6-Bromo-3-(prop-2-ynyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine Bromo (6), Alkyne (3), Furan (2) ~350 (estimated) Bromine, Alkyne Biological activity studies; modular synthesis
3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Benzyl (3), Bromo (6), Phenyl (2) 413.28 (calculated) Bromine, Benzyl Antimicrobial studies
3-[(1-Benzyl-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Triazole (3), Bromo (6), Phenyl (2) 445.33 Bromine, Triazole Structural studies; crystallography
6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine Boronate ester (6) ~260 (estimated) Boronate ester Cross-coupling; diverse heterocyclic systems

Key Observations:

  • Boronate vs.
  • Biological Activity : Bromo- and phenyl-substituted analogues (e.g., ) exhibit antimicrobial properties, but the target compound’s boronate group may improve solubility or target binding in drug discovery .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The boronate group in the target compound may influence crystal packing through weak B-O interactions, unlike bromo derivatives, which rely on halogen bonding .
  • Solubility: The lipophilic pinacol boronate ester enhances organic solubility compared to polar substituents (e.g., triazole or furan), facilitating reactions in non-aqueous media .

Commercial and Industrial Relevance

  • Availability : The target compound is marketed by suppliers like CymitQuimica and Combi-Blocks at premium prices (€25–978/g), reflecting its demand in medicinal chemistry .
  • Scalability : Its synthesis via Suzuki coupling or direct borylation is scalable, unlike triazole- or benzyl-substituted analogues, which require multi-step syntheses .

Biological Activity

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes. This article explores its biological activity based on recent research findings and case studies.

  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.11 g/mol
  • CAS Number : 1231934-47-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders.

Inhibition of GSK-3β

A study highlighted the compound's ability to inhibit GSK-3β with an IC50 value in the nanomolar range. This suggests a potent interaction with the enzyme, making it a candidate for further drug development targeting conditions where GSK-3β plays a crucial role.

CompoundIC50 (nM)Reference
This compound9
Other derivatives4 - 50

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the imidazo[4,5-b]pyridine core can enhance or diminish its potency. For instance:

  • The presence of polar groups and halogens was found to improve solubility and metabolic stability.
  • Variations in substituents on the pyridine ring affected both selectivity and inhibitory potency against GSK-3β.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of GSK-3β inhibition. The most potent derivatives were characterized by specific substitutions that enhanced their binding affinity.
    • Permeability studies indicated that while some derivatives had good absorption characteristics, others showed poor permeability across cell membranes.
  • Metabolic Stability :
    • The compound's metabolic stability was assessed using human liver microsomes and rat hepatocytes. Results indicated moderate stability with potential for further optimization to reduce metabolism-related liabilities.

Toxicity and Safety Profile

Initial toxicity assessments suggest that the compound may pose risks if ingested or improperly handled. Safety data indicate potential skin irritation and acute toxicity if swallowed.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation

Q & A

Basic: What are the key steps in synthesizing 3-methyl-6-(dioxaborolane)-imidazo[4,5-b]pyridine?

The synthesis typically involves two stages:

  • Imidazo[4,5-b]pyridine core formation : Cyclocondensation of substituted diaminopyridines with carbonyl reagents under phase-transfer catalysis (e.g., benzaldehyde with 5-bromopyridine-2,3-diamine in DMF catalyzed by p-toluenesulfonic acid) .
  • Boronate introduction : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to react a brominated intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Purification via column chromatography (gradient: ethyl acetate/hexane) is critical .

Basic: How is the compound characterized structurally?

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions and purity. For example, methyl groups at δ 1.3–1.5 ppm and aromatic protons at δ 7.0–8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z within 0.001 Da) .
  • X-ray crystallography : Use SHELX or OLEX2 for refinement. Dihedral angles between aromatic systems (e.g., imidazo[4,5-b]pyridine and phenyl rings) reveal conformational flexibility .

Advanced: How to address low yields in Suzuki-Miyaura coupling for boronate introduction?

  • Catalyst optimization : Replace Pd(OAc)₂ with Pd(dppf)Cl₂ for sterically hindered substrates.
  • Ligand selection : Use 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) to enhance reactivity .
  • Reaction monitoring : Track progress via TLC (silica gel, UV detection) and quench unreacted boronic ester with aqueous NaHCO₃ .

Advanced: How to resolve contradictions in crystallographic data (e.g., unexpected dihedral angles)?

  • Check for twinning : Use SHELXL’s TWIN command to model overlapping lattices.
  • Refinement protocols : Apply restraints to thermal parameters (e.g., RIGU in SHELX) for disordered regions. Omit outliers (e.g., reflections blocked by the beamstop) during final cycles .

Basic: What is the functional role of the dioxaborolane group?

The boronate ester serves as:

  • Suzuki coupling handle : Enables cross-coupling with aryl/heteroaryl halides for diversification .
  • Protease inhibition modulator : In analogs, boronate groups interact with catalytic serine residues in enzyme active sites .

Advanced: How to optimize reaction conditions for scale-up synthesis?

  • Solvent choice : Replace DMF with ethanol for safer reflux (72 hours, argon atmosphere) .
  • Catalyst recycling : Test heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching.
  • Workflow automation : Use OLEX2 for rapid structure validation to minimize purification bottlenecks .

Advanced: How to model electronic properties via DFT studies?

  • Software : Gaussian 09 with B3LYP/6-31G* basis set to calculate HOMO-LUMO gaps and charge distribution.
  • Focus areas : Analyze boronate’s electron-withdrawing effects on imidazo[4,5-b]pyridine’s aromaticity .

Basic: What purification methods are effective post-synthesis?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient).
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C, and isolate crystals via vacuum filtration .

Advanced: How to interpret conflicting NMR signals (e.g., unexpected splitting)?

  • Dynamic effects : Check for hindered rotation (e.g., methyl groups adjacent to bulky substituents) via variable-temperature NMR.
  • Impurity analysis : Compare with HRMS data to rule out byproducts (e.g., debrominated intermediates) .

Advanced: How to troubleshoot HRMS anomalies (e.g., mass drift)?

  • Ion suppression : Dilute samples to reduce matrix effects.
  • Calibration : Use sodium formate clusters for high-mass accuracy (< 2 ppm error) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.